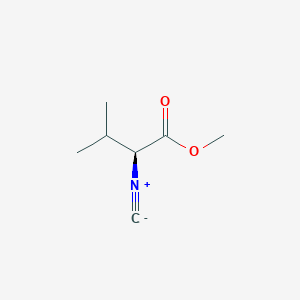
(S)-2-Isocyanoisovaleric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Isocyanoisovaleric acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily used in the production of biodiesel and detergents .
Synthesis Analysis
The synthesis of an ester, such as “this compound”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to other fatty acid methyl esters. FAMEs are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide .Chemical Reactions Analysis
The chemical reactions involved in the production of “this compound” would involve the reaction of the carboxylic acid with an alcohol in the presence of a catalyst . The reaction is generally slow and reversible .Physical And Chemical Properties Analysis
Fatty acid methyl esters like “this compound” have certain physical and chemical properties. They are derived from transesterification of fats with methanol and are primarily used in the production of biodiesel and detergents . They are easier to handle compared to fatty acids due to fewer impurities and lower viscosity .Wissenschaftliche Forschungsanwendungen
1. Application in Polymerization Processes
(S)-2-Isocyanoisovaleric acid methyl ester is utilized in polymerization. For instance, polymerization of achiral isocyanides with nickel(II) chloride in the presence of this compound results in optically active polymers with a specific screw sense (Harada et al., 1984).
2. Role in Synthesis of Biological Active Esters
This compound is also involved in the synthesis of biologically active esters of isovaleric acid. These esters are significant as constituents of certain drugs or as intermediate products in drug synthesis. Processes such as hydroalkoxycarbonylation of isobutylene use this compound for creating useful isovaleric acid esters (Suerbaev Ka et al., 2013).
3. Application in Gas Chromatography
In gas chromatography, the methyl and chloromethyl esters of isovaleric acid, to which this compound is closely related, are analyzed for various purposes, such as in studies of separation techniques and retention times (Korhonen, 1982).
4. Use in Fatty Acid Methyl Ester Preparation
The compound is relevant in the preparation of fatty acid methyl esters, which are crucial in various chemical analyses and applications. Methods like boron fluoride-methanol treatment of lipids utilize this process for generating fatty acid methyl esters suitable for gas chromatographic analysis (Morrison & Smith, 1964).
5. Role in Biodiesel Research
This compound is associated with research in biodiesel production, where fatty acid methyl esters derived from various sources are studied for potential use as alternative fuels (Utlu & Koçak, 2008).
Wirkmechanismus
Safety and Hazards
While specific safety data for “(S)-2-Isocyanoisovaleric acid methyl ester” was not found, general precautions for handling esters include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using only non-sparking tools . Some esters may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .
Zukünftige Richtungen
The use of fatty acid methyl esters is expected to increase due to their potential in various industrial processes and biological systems . Research is ongoing to discover more atom-economic, safe, and practical methods for their production . They are also being explored for their potential use in medicine .
Eigenschaften
IUPAC Name |
methyl (2S)-2-isocyano-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFMTYQJNZRLN-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)
![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)


![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

